(Dioxo-lambda~6~-sulfanylidene)acetaldehyde
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Overview
Description
(Dioxo-lambda~6~-sulfanylidene)acetaldehyde is an organosulfur compound with the molecular formula C4H8O2S It is characterized by the presence of a sulfur atom double-bonded to an oxygen atom and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dioxo-lambda~6~-sulfanylidene)acetaldehyde can be achieved through the oxidative coupling of thiols and aldehydes. This method involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(Dioxo-lambda~6~-sulfanylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
Major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Dioxo-lambda~6~-sulfanylidene)acetaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Dioxo-lambda~6~-sulfanylidene)acetaldehyde involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity and function. Pathways involved in its mechanism of action include oxidative stress and redox regulation .
Comparison with Similar Compounds
Similar Compounds
- (Dioxo-lambda~6~-sulfanylidene)methanethiol
- 1-(Dioxo-lambda~6~-sulfanylidene)methanamine
- [Dimethyl(oxido)-λ 6 -sulfanylidene]acetaldehyde
Uniqueness
(Dioxo-lambda~6~-sulfanylidene)acetaldehyde is unique due to its specific combination of a sulfur atom double-bonded to an oxygen atom and an aldehyde group.
Properties
CAS No. |
921193-01-3 |
---|---|
Molecular Formula |
C2H2O3S |
Molecular Weight |
106.10 g/mol |
IUPAC Name |
2-sulfonylacetaldehyde |
InChI |
InChI=1S/C2H2O3S/c3-1-2-6(4)5/h1-2H |
InChI Key |
XMZZKRNRGGMFPM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C=S(=O)=O |
Origin of Product |
United States |
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